![molecular formula C16H15N3O4 B5662573 1-methyl-3-[2-(4-nitrophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5662573.png)
1-methyl-3-[2-(4-nitrophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
1-methyl-3-[2-(4-nitrophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one belongs to a class of compounds known for their diverse chemical and biological properties. While specific studies on this compound are limited, research on related benzimidazole derivatives provides insights into their general characteristics and applications in fields such as medicinal chemistry and material science.
Synthesis Analysis
- Synthesis of Related Compounds: Benzimidazole derivatives, like 1-methyl-3-[2-(4-nitrophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one, are typically synthesized through a variety of methods, including the reaction of o-phenylenediamine with acids or acid derivatives. The synthesis involves careful control of reaction conditions to ensure the formation of the desired product (Tavman, 2006).
Molecular Structure Analysis
- Molecular and Crystal Structure: The molecular structure of benzimidazole derivatives is often characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These studies reveal details about the intramolecular hydrogen bonding and the planarity of the molecules, which are critical for their biological activity and interaction with other molecules (Behçet et al., 2018).
Chemical Reactions and Properties
- Chemical Reactions: Benzimidazoles participate in various chemical reactions, including interactions with metal ions, ethylation, and Michael addition. These reactions can lead to the formation of complexes and isomeric esters, demonstrating the compound's reactivity and potential for diverse chemical transformations (Sanna et al., 1997).
Physical Properties Analysis
- Physical Characteristics: The physical properties of benzimidazole derivatives, including melting points, solubility, and crystalline structure, are often influenced by their molecular structure. For instance, substitutions on the benzimidazole ring can significantly alter these physical properties, affecting their application in various fields (Kubicki & Wagner, 2008).
Chemical Properties Analysis
- Reactivity and Stability: The chemical properties of benzimidazole derivatives are characterized by their reactivity towards other chemical species and their stability under different conditions. These properties are crucial in determining their suitability for use in pharmaceuticals, material science, and other applications (Peng et al., 2016).
properties
IUPAC Name |
1-methyl-3-[2-(4-nitrophenoxy)ethyl]benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-17-14-4-2-3-5-15(14)18(16(17)20)10-11-23-13-8-6-12(7-9-13)19(21)22/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOVKJMDIGPCKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CCOC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501319914 |
Source
|
Record name | 1-methyl-3-[2-(4-nitrophenoxy)ethyl]benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501319914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26660240 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
328559-26-8 |
Source
|
Record name | 1-methyl-3-[2-(4-nitrophenoxy)ethyl]benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501319914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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